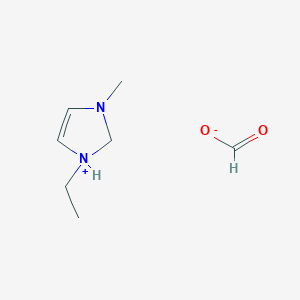
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is an ionic liquid that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is part of the imidazolium family, known for their stability, low volatility, and ability to dissolve a wide range of substances. These characteristics make this compound a valuable compound in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with methyl iodide to form 1-ethyl-3-methylimidazolium iodide. This intermediate is then reacted with formic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the formate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like chloride or bromide ions in an aqueous or organic solvent.
Major Products Formed:
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The primary products are alcohols and amines.
Substitution: The products depend on the nucleophile used, such as halide salts or other ionic liquids.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.
Mécanisme D'action
The mechanism by which 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and receptors, by forming ionic bonds and hydrogen bonds. These interactions can alter the activity of the target molecules, leading to changes in biochemical pathways. The formate anion can also participate in redox reactions, further influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
Comparison: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is unique due to its formate anion, which imparts distinct properties compared to other imidazolium salts. For instance, the formate anion can participate in hydrogen bonding and redox reactions, making it more versatile in certain applications. In contrast, other imidazolium salts like acetate, chloride, and bromide may have different solubility profiles and reactivity, influencing their suitability for specific uses.
Propriétés
Numéro CAS |
865627-65-2 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C6H12N2.CH2O2/c1-3-8-5-4-7(2)6-8;2-1-3/h4-5H,3,6H2,1-2H3;1H,(H,2,3) |
Clé InChI |
RCAIAWXCDYJARE-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1CN(C=C1)C.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
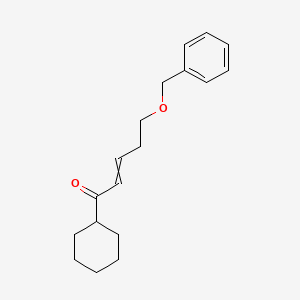
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
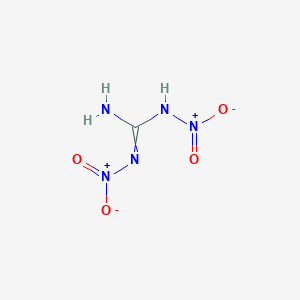
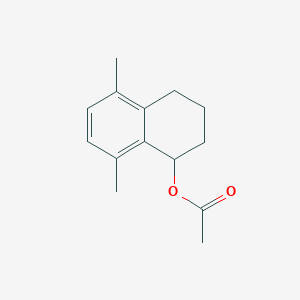
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
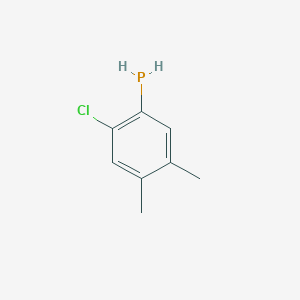

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
